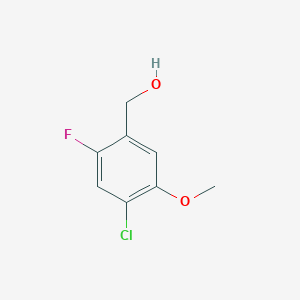
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of phenol, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups, and a methanol group is attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of a substituted benzene ring, followed by the reduction of the acyl group to an alcohol. The specific conditions, such as the choice of catalysts and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-2-fluoro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenylmethanols .
Aplicaciones Científicas De Investigación
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets . The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
- (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
- (5-Chloro-2-fluoro-4-methoxyphenyl)methanol
- (4-Fluoro-2-methoxyphenyl)methanol
Comparison: Compared to these similar compounds, (4-Chloro-2-fluoro-5-methoxyphenyl)methanol is unique due to its specific substitution pattern. The combination of chlorine, fluorine, and methoxy groups provides distinct chemical properties, such as increased reactivity and specific binding affinities. These characteristics make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8ClFO2 |
|---|---|
Peso molecular |
190.60 g/mol |
Nombre IUPAC |
(4-chloro-2-fluoro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 |
Clave InChI |
MXARVJRNGRVECY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CO)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















